(3aS)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-3,3a,4,5-tetrahydrobenzo[de]isoquinoline-1,6-dione
CAS No.:
Cat. No.: VC16200301
Molecular Formula: C19H22N2O2
Molecular Weight: 310.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H22N2O2 |
|---|---|
| Molecular Weight | 310.4 g/mol |
| IUPAC Name | (3aS)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-3,3a,4,5-tetrahydrobenzo[de]isoquinoline-1,6-dione |
| Standard InChI | InChI=1S/C19H22N2O2/c22-17-5-4-13-10-21(16-11-20-8-6-12(16)7-9-20)19(23)15-3-1-2-14(17)18(13)15/h1-3,12-13,16H,4-11H2/t13-,16-/m1/s1 |
| Standard InChI Key | QUGKUBYBCOMQBM-CZUORRHYSA-N |
| Isomeric SMILES | C1CC(=O)C2=C3[C@H]1CN(C(=O)C3=CC=C2)[C@@H]4CN5CCC4CC5 |
| Canonical SMILES | C1CC(=O)C2=C3C1CN(C(=O)C3=CC=C2)C4CN5CCC4CC5 |
Introduction
(3aS)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-3,3a,4,5-tetrahydrobenzo[de]isoquinoline-1,6-dione is a complex organic compound belonging to the isoquinoline derivatives class. Isoquinolines are bicyclic compounds known for their diverse biological activities and significant roles in medicinal chemistry. This specific compound features a bicyclic structure with a nitrogen atom incorporated into one of its rings, contributing to its potential pharmacological properties.
Synthesis Methods
The synthesis of (3aS)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-3,3a,4,5-tetrahydrobenzo[de]isoquinoline-1,6-dione can be approached through several methods, ensuring efficient synthesis and high-purity products suitable for further biological testing.
Biological Activities and Applications
Isoquinoline derivatives, including this compound, have been studied for their wide range of biological activities. These include potential therapeutic applications due to their interactions with various biological targets. Interaction studies are vital for understanding how this compound interacts with biological systems, providing insights into its mechanism of action and therapeutic viability.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Tetrahydroisoquinoline | Bicyclic structure without nitrogen | Less complex; fewer biological activities reported |
| Berberine | Quaternary ammonium salt with isoquinoline core | Noted for strong antimicrobial properties |
| Morphine | Phenanthrene derivative with isoquinoline features | Strong analgesic effects; widely used in medicine |
| Papaverine | Isoquinoline derivative with vasodilatory effects | Used clinically for treating vascular disorders |
This comparison highlights how structural variations influence biological activity and therapeutic applications among similar compounds.
Suppliers and Availability
The compound is available from suppliers such as Parchem, which offers a range of specialty chemicals, including (3aS)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-3,3a,4,5-tetrahydrobenzo[de]isoquinoline-1,6-dione .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume